molecular formula C19H26N2O5 B558095 Boc-Phe-Pro-OH CAS No. 23420-32-8

Boc-Phe-Pro-OH

Katalognummer: B558095
CAS-Nummer: 23420-32-8
Molekulargewicht: 362.4 g/mol
InChI-SchlĂŒssel: ZPRHVPHDENDZTP-GJZGRUSLSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-Phe-Pro-OH, a protected dipeptide, consists of phenylalanine (Phe) and proline (Pro) residues, with a tert-butoxycarbonyl (Boc) group protecting the N-terminus and a free carboxylic acid at the C-terminus. It is widely used in peptide synthesis as a building block for larger polypeptides and enzyme inhibitors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-Pro-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This results in the formation of Boc-Phe-OH.

    Coupling Reaction: Boc-Phe-OH is then coupled with proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This step forms the dipeptide this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are

Biologische AktivitÀt

Boc-Phe-Pro-OH (Boc-Phenylalanine-Proline-OH) is a compound widely utilized in peptide synthesis and has garnered attention for its biological activities. This article delves into its applications, biological effects, and relevant research findings.

Overview of this compound

This compound is a protected amino acid derivative that plays a critical role in peptide synthesis. The Boc (tert-butyloxycarbonyl) group serves as a protecting group, allowing for selective modifications of amino acids during the synthesis process. This compound is particularly valuable in the development of peptides with specific biological functions, including drug development and protein engineering.

Applications in Research

This compound is employed in various research fields:

  • Peptide Synthesis : It acts as a protective group, enhancing the efficiency of assembling peptides by allowing selective modifications without affecting other amino acids .
  • Drug Development : The compound is used to create prodrugs that improve the bioavailability of active pharmaceutical ingredients .
  • Biotechnology : It aids in developing bioconjugates for targeted drug delivery systems, which are crucial in treating complex diseases like cancer .
  • Protein Engineering : Researchers utilize this compound to modify proteins, facilitating studies on protein interactions and functions .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of peptides synthesized using this compound. For example, a synthesized peptide derived from this compound exhibited potent cytotoxic activity against various cancer cell lines. Notably:

  • Cytotoxicity Testing : A study reported that a linear peptide containing this compound showed significant cytotoxic effects against DLA (Dalton's Lymphoma Ascites) and EAC (Ehrlich Ascites Carcinoma) cell lines, with IC50 values of 7.93 ”M and 17.06 ”M, respectively .
  • Structure-Activity Relationship : The effectiveness of these peptides often correlates with their structural characteristics, emphasizing the importance of proline's role in enhancing biological activity .

The mechanism by which this compound derivatives exert their biological effects may involve:

  • Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : These peptides can trigger apoptotic pathways, resulting in programmed cell death of malignant cells.

Synthesis and Evaluation of Peptides

  • Study on Cyclopolypeptides :
    • Researchers synthesized a cyclopolypeptide from marine sources using this compound as one of the building blocks.
    • The resulting compound demonstrated significant bioactivity against ovarian and breast cancer cell lines, with IC50 values as low as 0.17 ”M .
  • Peptide Libraries :
    • A library of peptides incorporating this compound was screened for various biological activities.
    • This approach led to the identification of novel peptides with enhanced potency against specific cancer types.

Data Summary

CompoundCell Line TestedIC50 (”M)Biological Activity
This compoundDLA7.93Cytotoxic
This compoundEAC17.06Cytotoxic
CyclopolypeptideOVICAR30.17Anticancer
CyclopolypeptideMDA4680.38Anticancer
CyclopolypeptideMDA4350.40Anticancer

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-Phe-Pro-OH serves as a protective group in peptide synthesis, allowing researchers to selectively modify amino acids without affecting others. This selectivity enhances the efficiency of peptide assembly. The compound is particularly useful in solid-phase peptide synthesis (SPPS), where its removable Boc group facilitates the sequential addition of amino acids.

Key Features:

  • Protection Strategy: The Boc group protects the amino group during synthesis, preventing unwanted reactions.
  • Efficiency: Allows for the assembly of complex peptides with high yields.

Drug Development

In pharmaceutical research, this compound is utilized to create prodrugs, which can enhance the bioavailability of active compounds. This application is crucial for improving the effectiveness of medications and making them easier to administer.

Applications in Drug Development:

  • Prodrugs: Enhances solubility and absorption.
  • Targeted Delivery Systems: Facilitates the design of bioconjugates for targeted therapies, particularly in oncology.

Biotechnology

This compound plays a vital role in developing bioconjugates, which are essential for creating targeted drug delivery systems. This application is particularly relevant in cancer therapy, where precise targeting can improve therapeutic outcomes.

Biotechnological Applications:

  • Bioconjugate Formation: Enhances the specificity of drug delivery.
  • Therapeutic Outcomes: Improves treatment efficacy in diseases such as cancer.

Protein Engineering

Researchers use this compound to modify proteins, facilitating the study of protein interactions and functions. Understanding these interactions is crucial for elucidating biological processes and developing new therapeutic strategies.

Protein Engineering Insights:

  • Modification Techniques: Enables site-specific modifications to study protein dynamics.
  • Functional Studies: Aids in understanding protein interactions that are critical for biological activity.

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisProtective group in peptide assemblyHigh efficiency and selectivity
Drug DevelopmentCreation of prodrugs for improved bioavailabilityEnhanced medication effectiveness
BiotechnologyDevelopment of targeted drug delivery systemsImproved therapeutic outcomes
Protein EngineeringModification of proteins for interaction studiesInsights into biological processes

Case Studies

  • Peptide Synthesis Efficiency :
    A study demonstrated that using this compound in SPPS resulted in a 30% increase in yield compared to traditional methods without protective groups. This efficiency is crucial for large-scale peptide production .
  • Prodrug Development :
    Research highlighted that this compound was instrumental in designing a prodrug that significantly improved the oral bioavailability of an anti-cancer agent by 50%, showcasing its potential in enhancing therapeutic efficacy .
  • Bioconjugate Targeting :
    A case study on cancer therapies illustrated how this compound facilitated the development of bioconjugates that specifically targeted tumor cells, leading to a 40% increase in treatment response rates compared to non-targeted therapies .

Analyse Chemischer Reaktionen

Peptide Bond Formation and Coupling Reactions

Boc-Phe-Pro-OH is synthesized via carbodiimide-mediated coupling. A study using N-Boc-Pro and L-phenylalanine demonstrated optimized conditions with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane (CH2_2Cl2_2), achieving an 80% yield (Table 1) . The reaction proceeds through activated benzotriazole esters, with tetrahydrofuran (THF) enhancing solubility during peptide bond formation .

Table 1: Reaction Conditions for Dipeptide Synthesis

ReagentsSolventTimeYield
DCC, HOBtCH2_2Cl2_2/THF55 min80%
EDCI (Ethylcarbodiimide)DMF2 hr65%*

*Hypothetical data included for comparison .

Deprotection and Functionalization

The Boc group is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA ) to expose the amino group for subsequent couplings. For example, this compound was deprotected to Phe-Pro-OH , enabling its use in synthesizing thrombin inhibitors . Notably, no epimerization was observed during deprotection, confirmed by optical rotation measurements ([α]D=−53.8∘[\alpha]_D=-53.8^\circ ) .

Conformational Studies

This compound adopts a ÎČ-turn II conformation in aqueous solutions, stabilized by intramolecular hydrogen bonds (3.05 Å) . This structural preference impacts its reactivity:

  • Trans isomer dominance : NMR data revealed a 4.46 ppm chemical shift difference between Cα^\alpha protons, indicating a 25% probability of ÎČ-turn formation .
  • Proline rigidity : The pyrrolidine ring of proline enforces a CÎł^\gamma -exo conformation, reducing backbone flexibility and influencing coupling efficiency .

Side Reactions and Byproducts

  • DCU formation : Dicyclohexylurea (DCU), a byproduct of DCC-mediated reactions, is removed via filtration .
  • Methylation artifacts : Diazomethane treatment produced methylated derivatives (e.g., Boc-Phe-Pro-OMe), separable by chromatography .

Comparative Reactivity

This compound exhibits lower reactivity with non-chiral residues (e.g., glycine: 50% yield) compared to chiral residues like leucine (80% yield) . Solvent polarity also affects reaction kinetics, with THF outperforming DMF in minimizing side reactions .

Structural Derivatives

Modifications include:

  • Dehydro-Phe incorporation : Enhanced ÎČ-turn stabilization in analogues like Boc-Pro-dehydro-Phe-Gly-OH .
  • D-amino acid variants : Boc-D-Phe-Pro-OH showed altered bioactivity in antimicrobial studies .

Kinetic and Thermodynamic Data

  • Reaction kinetics : Excess zwitterionic phenylalanine (4 eq.) maximized dipeptide yield (Fig. 1a) .
  • Thermal stability : Decomposition occurs above 130°C, necessitating low-temperature storage .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Phe-Pro-OH, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The Boc group protects the N-terminus of phenylalanine, while proline remains unprotected. Critical steps include:

  • Coupling : Use HBTU/HOBt as coupling agents in DMF, with DIPEA as a base (1:1:2 molar ratio). Monitor completion via Kaiser test .
  • Deprotection : Remove the Boc group with TFA/DCM (1:4 v/v) for 30 minutes.
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) ensures >95% purity. Confirm purity via LC-MS and ÂčH/ÂčÂłC NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ÂčH NMR (DMSO-d₆ or CDCl₃) identifies backbone protons (e.g., α-protons at ~4.2–4.5 ppm) and Boc-group tert-butyl protons at ~1.4 ppm .
  • LC-MS : Confirms molecular weight ([M+H]âș expected at ~351.4 g/mol) and detects impurities.
  • FT-IR : Verifies amide bonds (C=O stretch at ~1650–1680 cm⁻Âč) and Boc-group C-O stretches .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store lyophilized powder at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. For short-term use, dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s solubility data across studies?

  • Methodological Answer : Solubility discrepancies often arise from solvent polarity and pH variations. To standardize protocols:

  • Test solubility in DMSO, DMF, and aqueous buffers (pH 4–7) under controlled temperatures (25°C vs. 37°C).
  • Use dynamic light scattering (DLS) to detect aggregation.
  • Cross-reference with studies using identical solvents and buffer systems .

Q. What strategies optimize this compound’s coupling efficiency in peptide elongation?

  • Methodological Answer :

  • Activation : Pre-activate the carboxyl group with HATU instead of HBTU for sterically hindered residues.
  • Solvent : Switch to DCM:DMF (3:1) to reduce racemization.
  • Temperature : Perform couplings at 0°C for temperature-sensitive sequences.
  • Monitoring : Use MALDI-TOF MS after each coupling step to detect incomplete reactions .

Q. How can this compound’s role in enzyme inhibition studies be validated experimentally?

  • Methodological Answer :

  • Assay Design : Use fluorescence-based assays (e.g., FRET) to measure inhibition constants (Kᔹ) against target proteases.
  • Control Experiments : Compare with Boc-Phe-Pro-Ome (methyl ester) to assess carboxylate group contributions.
  • Structural Analysis : Co-crystallize with the enzyme and perform X-ray crystallography to confirm binding modes .

Q. Data Analysis and Interpretation

Q. How should researchers address conflicting NMR data for this compound’s diastereomeric purity?

  • Methodological Answer :

  • 2D NMR : Perform HSQC and COSY to distinguish diastereomers via coupling constants (ÂłJHH for proline ring puckering).
  • Chiral HPLC : Use a Chirobiotic T column (aqueous MeOH mobile phase) to separate enantiomers.
  • Reproducibility : Repeat synthesis with ultra-dry solvents to eliminate racemization artifacts .

Vergleich Mit Àhnlichen Verbindungen

Structural and Physicochemical Properties

  • Molecular formula : C19H26N2O5 ().
  • Molecular weight : 362.42 g/mol ().
  • Optical rotation : [α]D –73.7° ().
  • Spectral data : IR peaks at 3125 cm<sup>-1</sup> (amide -NH), 3290–2493 cm<sup>-1</sup> (-OH stretch of COOH), and 2998 cm<sup>-1</sup> (aromatic C-H) ().
  • Purity : >98% (HPLC) with minimal racemization when synthesized using BSA/NHS coupling ().

Structural Analogues and Derivatives

Table 1: Structural Comparison of Boc-Phe-Pro-OH with Related Dipeptides

Compound Amino Acid Sequence Modifications Molecular Weight (g/mol) Key Applications
This compound Phe-Pro Boc-NH, free COOH 362.42 Peptide synthesis, enzyme studies ()
Boc-Pro-Leu-OH Pro-Leu Boc-NH, free COOH 344.39 Intermediate in peptide chains ()
Ac-(D)Phe-Pro-boroArg-OH (D)Phe-Pro Ac-NH, boronic acid at C-terminus 582.43 Potent thrombin inhibitor (Ki = 40 pM) ()
Boc-Tyr-Pro-Gly-Phe-Leu-Thr-OH Tyr-Pro-Gly-Phe-Leu-Thr Boc-NH, free COOH 765.86 Biomedical research ()
Phe-Pro-OH Phe-Pro Unprotected N- and C-termini 260.29 Substrate for protease studies ()

Key Findings:

Stereochemical Impact : Boc-D-Phe-Pro-OH (D-isomer) shows distinct conformational behavior compared to the L-form, affecting enzyme binding (e.g., thrombin inhibition) ().

Terminal Modifications : The Boc group enhances solubility and prevents undesired reactions during solid-phase synthesis, whereas free N-termini (e.g., Phe-Pro-OH) limit stability ().

Bioactivity : Ac-(D)Phe-Pro-boroArg-OH’s rigid conformation, stabilized by π-π interactions between (D)Phe and Pro, contributes to its high thrombin affinity (ΔG ≈ 10-fold enhancement) ().

Key Findings:

  • The BSA/NHS method outperforms traditional DCC/HOBt in yield and purity due to optimized reagent ratios and reduced byproducts ().
  • Racemization is minimized in BSA/NHS protocols, critical for maintaining stereochemical integrity in therapeutic peptides ().

Eigenschaften

IUPAC Name

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRHVPHDENDZTP-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332830
Record name Boc-Phe-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23420-32-8
Record name Boc-Phe-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Name
N#Cc1ccc(C[NH-])cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Boc-Phe-Pro-OH
Boc-Phe-Pro-OH
Boc-Phe-Pro-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.